molecular formula C29H38N2O4 B11641289 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11641289
M. Wt: 478.6 g/mol
InChI Key: DLFVTDAEOPLYKO-SHHOIMCASA-N
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Description

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that incorporates various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach involves the use of tert-butyl esters, which are introduced through flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. The use of flow microreactor systems can be advantageous in an industrial setting due to their efficiency and ability to handle large volumes of reactants .

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenyl glycidyl ether
  • tert-Butyl esters
  • Dimethylaminoethyl derivatives

Uniqueness

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity.

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-8-17-35-23-14-11-21(18-19(23)2)26(32)24-25(20-9-12-22(13-10-20)29(3,4)5)31(16-15-30(6)7)28(34)27(24)33/h9-14,18,25,32H,8,15-17H2,1-7H3/b26-24+

InChI Key

DLFVTDAEOPLYKO-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C

Origin of Product

United States

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